1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1416331-51-5
VCID: VC7629180
InChI: InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3
SMILES: CC1=C(SN=N1)C(C)O
Molecular Formula: C5H8N2OS
Molecular Weight: 144.19

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

CAS No.: 1416331-51-5

Cat. No.: VC7629180

Molecular Formula: C5H8N2OS

Molecular Weight: 144.19

* For research use only. Not for human or veterinary use.

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol - 1416331-51-5

Specification

CAS No. 1416331-51-5
Molecular Formula C5H8N2OS
Molecular Weight 144.19
IUPAC Name 1-(4-methylthiadiazol-5-yl)ethanol
Standard InChI InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3
Standard InChI Key HYXDRTSSRLFRPC-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(C)O

Introduction

Structural Identification and Nomenclature

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (IUPAC name: 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanol) consists of a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 2-hydroxyethyl group at position 5. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, with the numbering starting at the sulfur atom (position 1).

Crystallographic data for analogous structures, such as 4-methyl-1,2,3-thiadiazole-5-methanol (CAS 163008-86-4), reveal monoclinic crystal systems with space groups P2₁/c and unit cell parameters a = 6.444(1) Å, b = 14.721(3) Å, c = 11.067(2) Å, and β = 93.50(3)° . These parameters suggest that the ethanol derivative likely adopts similar packing arrangements, stabilized by hydrogen-bonding networks involving the hydroxyl group and sulfur/nitrogen atoms.

Synthetic Pathways and Optimization

Hantzsch-Type Cyclization Adaptations

While no direct synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is documented, the Hantzsch thiazole synthesis provides a plausible framework. For example, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is synthesized via reaction of 3-chloro-2,4-pentanedione with thiobenzamide in ethanol under reflux . Adapting this method, substituting thiobenzamide with a thioamide bearing a hydroxyethyl group could yield the target compound.

Key reaction parameters include:

  • Solvent: Absolute ethanol (optimal for cyclization)

  • Temperature: Reflux conditions (78°C for ethanol)

  • Time: 8–12 hours (monitored by TLC)

  • Workup: Neutralization with sodium acetate followed by crystallization

Post-Functionalization Strategies

An alternative route involves hydroxylation of pre-formed thiadiazole intermediates. For instance, (4-methyl-1,2,3-thiadiazol-5-yl)methanol is synthesized via reduction of corresponding esters or oxidation of methylthio groups . Applying similar redox chemistry to 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-one (hypothetical precursor) using NaBH₄ or LiAlH₄ could produce the ethanol derivative.

Physicochemical Characterization

Spectroscopic Properties

Infrared spectroscopy of related compounds shows characteristic absorptions:

  • O-H stretch: 3200–3600 cm⁻¹ (broad, hydrogen-bonded)

  • C=S stretch: 1050–1250 cm⁻¹

  • Thiadiazole ring vibrations: 1500–1600 cm⁻¹

¹H NMR predictions (δ, ppm in CDCl₃):

  • Thiadiazole H: 8.2–8.5 (singlet, position 5)

  • CH₃ (position 4): 2.5–2.7 (singlet)

  • CH₂CH₂OH: 3.7–4.1 (multiplet)

Thermodynamic Parameters

Extrapolating from (4-methyl-1,2,3-thiadiazol-5-yl)methanol :

PropertyValue
Molecular Weight144.19 g/mol
Density (20°C)1.32–1.38 g/cm³
Boiling Point255–265°C (extrapolated)
Flash Point110–115°C
Vapor Pressure (25°C)0.005–0.008 mmHg

Solid-State Behavior and Crystallography

Crystal structures of analogous thiadiazoles exhibit layered arrangements stabilized by:

  • N-H···S Hydrogen Bonds: Dimerization via triazole-thione interactions (2.89–3.12 Å)

  • π-Stacking: Interplanar distances of 3.4–3.7 Å between thiadiazole rings

  • C-H···O/N Interactions: Secondary stabilization from hydroxyl groups

For the ethanol derivative, anticipated space groups include P2₁/n or P2₁/c, with unit cell dimensions similar to and . The hydroxyl group is expected to participate in O-H···N/S hydrogen bonds (2.7–3.0 Å), creating a three-dimensional network.

Applications and Biological Relevance

While direct studies on 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol are lacking, structurally related compounds show:

  • Antimicrobial Activity: Thiadiazole derivatives inhibit Staphylococcus aureus (MIC 8–32 µg/mL)

  • Herbicidal Properties: 5-substituted thiadiazoles suppress weed growth at 50–100 ppm

  • Coordination Chemistry: Act as ligands for Cu(II) and Zn(II) complexes with catalytic potential

The ethanol moiety enhances water solubility compared to methyl or phenyl analogs, suggesting utility in pharmaceutical formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator